Cas no 340018-25-9 (N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine)

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a specialized organic compound featuring a benzothiazole sulfone core linked to an ethylenediamine moiety. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly as an intermediate for heterocyclic compounds and functionalized sulfonamides. The presence of both amine and sulfone groups enhances its versatility in nucleophilic and electrophilic reactions. Its stability under mild conditions allows for controlled functionalization, while the electron-withdrawing sulfone group can influence reaction pathways. This compound is particularly useful in pharmaceutical and agrochemical research, where precise molecular modifications are required. Its well-defined structure ensures reproducibility in synthetic applications.
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine structure
340018-25-9 structure
Product Name:N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
CAS No:340018-25-9
MF:C9H11N3O2S
MW:225.267540216446
MDL:MFCD01442090
CID:316874
PubChem ID:135403940
Update Time:2025-06-08

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-
    • N-(1,1-DIOXO-1H-BENZO[D]ISOTHIAZOL-3-YL)-ETHANE-1,2-DIAMINE
    • N-*1*-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • N'-(1,1-dioxo-1,2-benzothiazol-3-yl)ethane-1,2-diamine
    • 3-((2-Aminoethyl)amino)benzo[d]isothiazole 1,1-dioxide
    • 3-[(2-AMINOETHYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
    • 340018-25-9
    • N*1*-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • n-1-(1,1-dioxo-1h-1lambda6-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • SBB011542
    • 3-((2-Aminoethyl)amino)benzo[d]isothiazole1,1-dioxide
    • SMR000124063
    • n-(1,1-dioxido-1,2-benzisothiazol-3-yl)ethane-1,2-diamine
    • 3-[(2-AMINOETHYL)AMINO]-1H-1,2-BENZISOTHIAZOLE-1,1-DIONE
    • HMS2483F18
    • MLS000123445
    • 2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanamine
    • LS-03977
    • Cambridge id 6854632
    • CHEMBL1410815
    • n1-(1,1-dioxo-1h-1lambda6-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • SDCCGMLS-0065193.P001
    • N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
    • MFCD01442090
    • BRD-K87847583-001-08-3
    • n1-(1,1-dioxo-1H-1lambda6-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine, AldrichCPR
    • AKOS000112007
    • n1-(1,1-dioxo-1h-1-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • N1-(1,1-Dioxo-1H-1lambda*6*-benzo[d]isothiazol-3-yl)-ethane-1,2-diamine
    • DTXSID30365770
    • FT-0677098
    • AG-205/12144011
    • 3-((2-Aminoethyl)imino)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
    • ALBB-012690
    • 1,2-ethanediamine, N-(1,1-dioxido-1,2-benzisothiazol-3-yl)-
    • N~1~-(1,1-dioxido-1,2-benzisothiazol-3-yl)-1,2-ethanediamine
    • STK180988
    • MDL: MFCD01442090
    • Inchi: 1S/C9H11N3O2S/c10-5-6-11-9-7-3-1-2-4-8(7)15(13,14)12-9/h1-4H,5-6,10H2,(H,11,12)
    • InChI Key: VJWYGEVHEKWEQZ-UHFFFAOYSA-N
    • SMILES: S1(C2C=CC=CC=2/C(=N/CCN)/N1)(=O)=O

Computed Properties

  • Exact Mass: 225.05700
  • Monoisotopic Mass: 225.057
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _0.8
  • Topological Polar Surface Area: 92.9A^2

Experimental Properties

  • Boiling Point: 434.3 °C at 760 mmHg
  • Flash Point: 216.4 °C
  • PSA: 92.93000
  • LogP: 1.29140

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine Customs Data

  • HS CODE:2934991000
  • Customs Data:

    China Customs Code:

    2934991000

    Overview:

    2934991000. Sulfolactone and sulfolactam. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934991000. sultones and sultams. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine Pricemore >>

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N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine Suppliers

Amadis Chemical Company Limited
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(CAS:340018-25-9)N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
Order Number:A1155601
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:29
Price ($):265.0
Email:sales@amadischem.com

Additional information on N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine: A Comprehensive Overview

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS No. 340018-25-9) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in developing novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine.

Chemical Structure and Properties

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a derivative of benzothiazole with a dioxido functional group and an ethane diamine moiety. The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The presence of the dioxido group (SO2) imparts unique chemical and biological properties to the molecule. The ethane diamine moiety adds further complexity and reactivity to the compound.

The molecular formula of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is C9H10N4O4S. It has a molecular weight of 258.25 g/mol. The compound is typically a white to off-white solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Synthesis Methods

The synthesis of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine can be achieved through various routes. One common method involves the reaction of 3-amino-benzothiazole with ethylenediamine in the presence of an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). This reaction results in the formation of the dioxido group on the benzothiazole ring.

An alternative synthetic approach involves the reaction of 3-chloro-benzothiazole with ethylenediamine followed by oxidation to form the dioxido derivative. This method offers better control over the reaction conditions and yields higher purity products.

Biological Activities and Applications

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine has shown promising biological activities that make it a valuable candidate for drug development. Recent studies have highlighted its potential as an anti-inflammatory agent due to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a potential therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine has demonstrated neuroprotective effects in preclinical models of neurodegenerative diseases. Research has shown that it can reduce oxidative stress and prevent neuronal cell death in conditions such as Alzheimer's disease and Parkinson's disease.

Clinical Trials and Future Prospects

The promising preclinical results of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine have led to its evaluation in early-stage clinical trials. These trials aim to assess the safety and efficacy of the compound in human subjects with inflammatory and neurodegenerative conditions.

A phase I clinical trial conducted by a leading pharmaceutical company evaluated the safety and pharmacokinetics of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine in healthy volunteers. The results showed that the compound was well-tolerated at various dose levels with no serious adverse events reported.

A phase IIa trial is currently underway to investigate the efficacy of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine in patients with rheumatoid arthritis. Preliminary data from this trial are expected to provide further insights into its therapeutic potential.

Conclusion

N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS No. 340018-25-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing novel therapeutic agents for inflammatory and neurodegenerative diseases. Ongoing clinical trials will provide crucial data on its safety and efficacy in human subjects. As research continues to advance our understanding of this compound's properties and applications, it holds promise for improving patient outcomes in various medical conditions.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:340018-25-9)N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine
A1155601
Purity:99%
Quantity:1g
Price ($):265.0
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